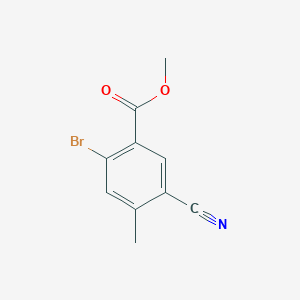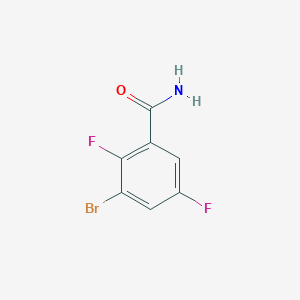
3-Bromo-2,5-difluorobenzamide
Vue d'ensemble
Description
3-Bromo-2,5-difluorobenzamide is a chemical compound . Its CAS number is 1807071-07-3 . It’s important to note that the exact chemical formula is not available .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods . These methods include Density Functional Theory (DFT), Hartree-Fock (HF) methods, and topological Atoms in Molecules (AIM) approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a similar compound, 3-Bromo-2,6-difluorobenzamide, is 236.02 .Applications De Recherche Scientifique
In Photosynthetic Research
3-Bromo-2,5-difluorobenzamide and its derivatives have been studied for their inhibitory effects on photosynthetic electron transport (PET), particularly in the photosynthetic apparatus. These compounds, due to their structural properties, can interact with chlorophyll a and aromatic amino acids, primarily affecting photosystem 2. This interaction has potential implications for understanding the mechanics of photosynthesis and designing inhibitors with specific characteristics based on compound lipophilicity and electronic properties of substituents (Kráľová et al., 2013).
In Solid State Chemistry
The structural, thermal, and mechanical properties of polymorphs of fluorinated amides, closely related to 3-Bromo-2,5-difluorobenzamide, have been quantitatively investigated. These studies highlight the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and how the formation of polymorphs can be regulated, which is crucial for the development of materials with specific mechanical properties (Mondal et al., 2017).
In Crystallography
Research on crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives, has contributed to our understanding of molecular geometries and intermolecular interactions in crystalline materials. These studies help in the design and synthesis of materials with desired physical and chemical properties by elucidating the dihedral angles between benzene rings and how these angles influence the material's characteristics (Suchetan et al., 2016).
In Antibacterial Research
The design and synthesis of 3-substituted 2,6-difluorobenzamide derivatives, which include structural motifs similar to 3-Bromo-2,5-difluorobenzamide, have shown promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. These derivatives act as FtsZ inhibitors, targeting bacterial cell division, which offers a potential pathway for developing new antibacterial agents (Bi et al., 2017).
In Antioxidant Studies
Studies on bromophenol derivatives, which share some structural similarities with 3-Bromo-2,5-difluorobenzamide, have demonstrated significant scavenging activity against radicals. These findings indicate the potential of such compounds in developing natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).
Safety And Hazards
Orientations Futures
While specific future directions for 3-Bromo-2,5-difluorobenzamide are not mentioned, there are expectations for many novel applications of similar compounds in the future .
Relevant Papers There are several papers related to the study of similar compounds . These papers discuss various aspects such as synthesis, molecular structure, chemical reactions, and more.
Propriétés
IUPAC Name |
3-bromo-2,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHCHOZUYQYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

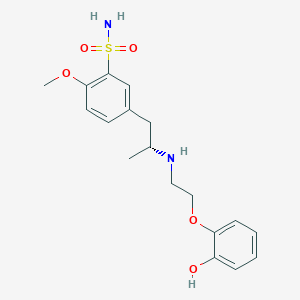

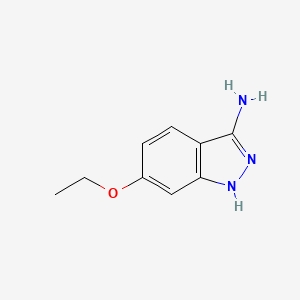
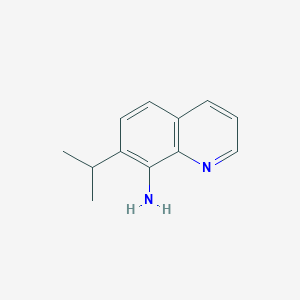
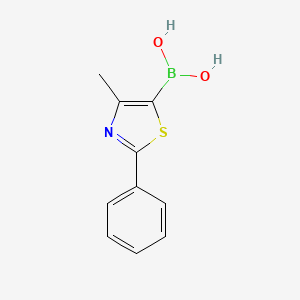
![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
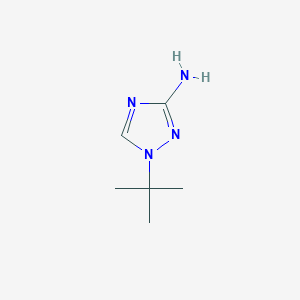
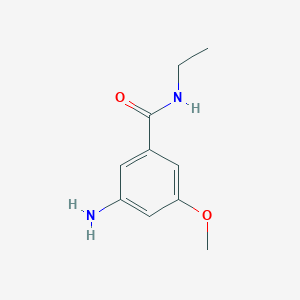
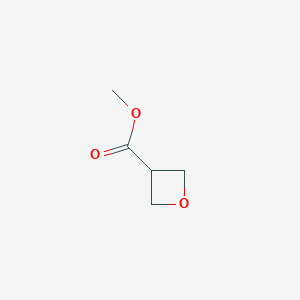
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
